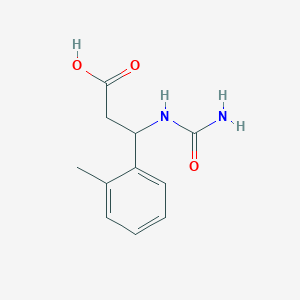
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid
Descripción general
Descripción
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid is an organic compound that has garnered interest due to its potential biological activities. This compound features a carbamoyl group and a substituted phenyl group, contributing to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14N2O3
- Molecular Weight : 222.24 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 222.24 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 4.5 |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures can modulate enzyme activities and influence cellular signaling pathways, potentially affecting metabolic processes and gene expression.
Pharmacological Effects
- Antiviral Activity : Preliminary studies indicate that related compounds exhibit antiviral properties, suggesting that this compound may also inhibit viral replication by interacting with viral proteins or cellular targets involved in viral propagation.
- Antimicrobial Properties : The compound may possess antimicrobial effects, which could be useful in developing treatments for bacterial infections .
- Neuroprotective Effects : Some evidence suggests that compounds with similar structures may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Case Studies
- Study on Antiviral Activity : A study investigated the effects of structurally related compounds on viral replication in vitro, demonstrating significant inhibition of viral load at specific concentrations.
- Neuroprotective Study : Research involving animal models showed that compounds similar to this compound could reduce neuronal cell death in models of oxidative stress, indicating potential for neuroprotection .
In Vitro Studies
In vitro experiments have shown that the compound can modulate the activity of enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain proteolytic enzymes, which could lead to alterations in protein metabolism and cell signaling .
In Vivo Studies
Animal studies have demonstrated varying effects based on dosage:
- Low Doses : Minimal observable effects on health and metabolic function.
- High Doses : Indications of toxicity and disruption in metabolic pathways, highlighting the need for careful dosage management in therapeutic applications.
Table 2: Summary of Biological Activities
Propiedades
IUPAC Name |
3-(carbamoylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-4-2-3-5-8(7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHAYFBBUXGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















